molecular formula C16H16N4O2S B2609171 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2379993-73-2

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2609171
CAS No.: 2379993-73-2
M. Wt: 328.39
InChI Key: JHAXMPYQXKUCIG-UHFFFAOYSA-N
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Description

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, piperidine, and pyridine derivatives, such as:

Uniqueness

What sets 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-7-12-3-4-18-15(6-12)22-9-13-2-1-5-20(8-13)16(21)14-10-23-11-19-14/h3-4,6,10-11,13H,1-2,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXMPYQXKUCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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